molecular formula C13H24N2O2 B566719 tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1239319-82-4

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B566719
CAS No.: 1239319-82-4
M. Wt: 240.347
InChI Key: DICPJODHTVCFGU-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . It is a spirocyclic compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various chemical synthesis processes and has applications in scientific research.

Scientific Research Applications

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Preparation Methods

The synthesis of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a zinc/copper couple in the presence of tert-butyl methyl ether . The reaction mixture is stirred under nitrogen atmosphere and then treated with a saturated solution of ammonium chloride. The mixture is further stirred at room temperature, filtered, and the aqueous phase is extracted with ethyl acetate .

Chemical Reactions Analysis

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate can be compared with other spirocyclic compounds such as:

These compounds share similar spirocyclic structures but differ in their functional groups, leading to unique chemical properties and applications

Properties

IUPAC Name

tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICPJODHTVCFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704072
Record name tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239319-82-4
Record name tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1.85 g (8.97 mmol) of Lindlar catalyst (PdCaCO3) are added to a solution of 4.78 g (17.95 mmol) of tert-butyl 2-azido-7-azaspiro[3.5]nonane-7-carboxylate, obtained in step 2.1., in 70 mL of ethanol. The reaction medium is placed in a Parr flask under a hydrogen atmosphere (20 psi) at room temperature for 5 hours. The resulting mixture is filtered through Celite and the filtrate is then concentrated under reduced pressure. Water and dichloromethane are added. The aqueous phase is separated out and then extracted three times with dichloromethane, and the combined organic phases are washed with saturated aqueous sodium chloride solution and dried over sodium sulfate. After evaporating off the solvent, 3.62 g of product are obtained in the form of an oil, which is used without further purification in the following step.
Name
tert-butyl 2-azido-7-azaspiro[3.5]nonane-7-carboxylate
Quantity
4.78 g
Type
reactant
Reaction Step One
Name
Lindlar catalyst
Quantity
1.85 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two

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